Cas no 2228410-34-0 (1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine)

1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine
- 1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine
- EN300-1731655
- 2228410-34-0
-
- インチ: 1S/C12H19NS/c1-4-9-5-8-14-10(9)11(2,3)12(13)6-7-12/h5,8H,4,6-7,13H2,1-3H3
- InChIKey: MOKYLEWORNTENB-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(CC)=C1C(C)(C)C1(CC1)N
計算された属性
- せいみつぶんしりょう: 209.12382078g/mol
- どういたいしつりょう: 209.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 54.3Ų
1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731655-0.05g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 0.05g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1731655-2.5g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 2.5g |
$3865.0 | 2023-09-20 | ||
Enamine | EN300-1731655-0.5g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 0.5g |
$1893.0 | 2023-09-20 | ||
Enamine | EN300-1731655-1g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 1g |
$1971.0 | 2023-09-20 | ||
Enamine | EN300-1731655-10.0g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 10g |
$8480.0 | 2023-06-04 | ||
Enamine | EN300-1731655-5.0g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 5g |
$5719.0 | 2023-06-04 | ||
Enamine | EN300-1731655-0.25g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 0.25g |
$1814.0 | 2023-09-20 | ||
Enamine | EN300-1731655-0.1g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 0.1g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1731655-1.0g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 1g |
$1971.0 | 2023-06-04 | ||
Enamine | EN300-1731655-10g |
1-[2-(3-ethylthiophen-2-yl)propan-2-yl]cyclopropan-1-amine |
2228410-34-0 | 10g |
$8480.0 | 2023-09-20 |
1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine 関連文献
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amineに関する追加情報
Introduction to 1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2228410-34-0)
1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine, with the CAS number 2228410-34-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclopropylamines and features a unique structural arrangement that includes a thiophene ring and an ethyl substituent. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine is characterized by a cyclopropane ring attached to an amine group, with a propyl chain linking the cyclopropane ring to a thiophene ring substituted with an ethyl group. This intricate structure provides a foundation for its potential biological activities, including interactions with specific receptors and enzymes in the human body.
Recent studies have explored the pharmacological properties of 1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine. One notable area of research is its potential as an analgesic agent. Preliminary in vitro and in vivo experiments have shown that this compound exhibits potent analgesic effects, potentially through its interaction with opioid receptors. This finding is particularly significant given the ongoing need for new pain management options that are effective and have fewer side effects compared to existing drugs.
In addition to its analgesic properties, 1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine has also been investigated for its anti-inflammatory activity. Inflammatory diseases, such as arthritis and inflammatory bowel disease, are major health concerns worldwide. Research has indicated that this compound can modulate key inflammatory pathways, suggesting its potential as a therapeutic agent in managing these conditions.
The mechanism of action of 1-2-(3-ethylthiophen-2-yl)propan-2-ylicyclopropanamine is not yet fully understood, but several hypotheses have been proposed. One theory suggests that the compound interacts with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes. Another hypothesis involves its ability to modulate ion channels, particularly those involved in pain signaling pathways. These mechanisms are currently under investigation to elucidate the exact pathways through which the compound exerts its effects.
The safety profile of 1-2-(3-Ethylthiophen)-Propanamycin is another critical aspect being studied. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to confirm these findings and ensure its safety in human subjects.
Beyond its therapeutic potential, 1-(3-Ethylthiophen)-Propanamycin has also shown promise as a tool for chemical biology research. Its unique structure and biological activities make it a valuable probe for studying receptor-ligand interactions and signaling pathways. Researchers are using this compound to gain insights into the molecular mechanisms underlying various diseases, which could lead to the development of new therapeutic strategies.
The synthesis of 1-(3-Ethylthiophen)-Propanamycin has been optimized through various synthetic routes, allowing for efficient production on both laboratory and industrial scales. These advancements in synthetic chemistry have facilitated further research and development efforts, enabling scientists to explore a wide range of applications for this compound.
In conclusion, 1-(3-Ethylthiophen)-Propanamycin (CAS No. 2228410)--34--0) represents a promising molecule with diverse potential applications in medicine and chemical biology. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic benefits, positioning it as a valuable asset in the development of novel treatments for various diseases. As more data becomes available from clinical trials and further studies, the full potential of this compound will likely be realized.
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